molecular formula C7H13N3O2S B2942965 3-methyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide CAS No. 1481935-66-3

3-methyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2942965
CAS No.: 1481935-66-3
M. Wt: 203.26
InChI Key: VREXESIGMQFVSJ-UHFFFAOYSA-N
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Description

3-methyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide is an organic compound with the chemical formula C7H13N3O2S. It is a member of the pyrazole family, which is characterized by a five-membered ring structure containing three carbon atoms and two nitrogen atoms. This compound is often used as an intermediate in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals.

Scientific Research Applications

3-methyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antibacterial and antifungal properties.

    Medicine: It serves as a precursor in the development of pharmaceutical drugs, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of agrochemicals, such as herbicides and pesticides, due to its ability to inhibit certain biological pathways in plants and pests.

Mechanism of Action

Sulfonamides, which include “3-Methyl-1-propan-2-ylpyrazole-4-sulfonamide”, exhibit a range of pharmacological activities. They act as competitive inhibitors of bacterial enzyme dihydropteroate synthetase, which is necessary for the synthesis of folic acid . Without it, bacteria cannot replicate.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide typically involves the reaction of 3-methyl-1-(propan-2-yl)-1H-pyrazole with sulfonamide reagents. One common method is to react 3-methyl-1-(propan-2-yl)-1H-pyrazole with chlorosulfonic acid, followed by neutralization with ammonia or an amine to form the sulfonamide derivative.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine group.

    Substitution: The sulfonamide group can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation can be achieved using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products

The major products formed from these reactions include sulfonic acids, amines, and various substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    3-methyl-1-(propan-2-yl)-1H-pyrazole-5-amine: This compound has a similar pyrazole structure but with an amine group instead of a sulfonamide group.

    1-isopropyl-3-methyl-1H-pyrazole-4-carboxamide: This compound features a carboxamide group, which can also interact with biological targets in a similar manner.

Uniqueness

3-methyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide is unique due to its sulfonamide group, which imparts distinct chemical and biological properties. The sulfonamide group enhances the compound’s ability to form strong hydrogen bonds, making it a potent inhibitor of various enzymes. This property is particularly useful in the development of pharmaceuticals and agrochemicals, where specific inhibition of biological pathways is desired.

Properties

IUPAC Name

3-methyl-1-propan-2-ylpyrazole-4-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3O2S/c1-5(2)10-4-7(6(3)9-10)13(8,11)12/h4-5H,1-3H3,(H2,8,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VREXESIGMQFVSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1S(=O)(=O)N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1481935-66-3
Record name 3-methyl-1-(propan-2-yl)-1H-pyrazole-4-sulfonamide
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